2-Bromo-4,5-difluorobenzoic acid

Catalog No.
S756733
CAS No.
64695-84-7
M.F
C7H3BrF2O2
M. Wt
237.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-difluorobenzoic acid

CAS Number

64695-84-7

Product Name

2-Bromo-4,5-difluorobenzoic acid

IUPAC Name

2-bromo-4,5-difluorobenzoic acid

Molecular Formula

C7H3BrF2O2

Molecular Weight

237.00 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

DGCBGBZYTNTZJH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)O

The exact mass of the compound 2-Bromo-4,5-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7) is a highly functionalized aromatic precursor defined by its ortho-bromine atom and 4,5-difluoro substitution pattern. In industrial and pharmaceutical synthesis, this specific structural arrangement provides dual orthogonal reactivity: the bromine acts as a primary handle for transition-metal-catalyzed cross-coupling and proximity-driven cyclization, while the fluorine atoms enhance lipophilicity and strongly activate the ring for nucleophilic aromatic substitution (SNAr). Commercially procured at high purities (typically >97%), it serves as a critical starting material for the scalable synthesis of advanced covalent kinase inhibitors, fluoroquinolone analogs, and complex ortho-fused heterocycles where standard benzoic acids lack the necessary reactive sites .

Substituting 2-bromo-4,5-difluorobenzoic acid with closely related positional isomers, such as 4-bromo-2,5-difluorobenzoic acid, fundamentally breaks downstream synthetic viability for specific architectures. The ortho-positioning of the bromine relative to the carboxylic acid is an absolute geometric requirement for cyclization reactions that form fused heterocycles (e.g., quinazolines) or ortho-linked systems (e.g., tetrazoles); a para-bromo isomer cannot undergo these proximity-dependent ring closures[1]. Furthermore, substituting the bromine for a chlorine (as in 2-chloro-4,5-difluorobenzoic acid) significantly reduces the oxidative addition rate in standard palladium- or copper-catalyzed cross-couplings, demanding harsher conditions that can degrade sensitive functional groups and lower overall process yields [2].

Regioselective N-Arylation Yield for Heterocycle Synthesis

In the synthesis of complex pharmaceutical intermediates, the efficiency of carbon-nitrogen bond formation is critical. When subjected to Cu(I)-catalyzed N2 arylation with 5-ethylthio-1H-tetrazole, 2-bromo-4,5-difluorobenzoic acid demonstrates excellent reactivity, achieving a 66% assay yield (54% isolated). In direct contrast, attempts to perform similar couplings with deactivated or differently substituted analogs, such as 2-iodo-5-nitrobenzoic acid, resulted in a significantly lower 26% assay yield (22% isolated)[1].

Evidence DimensionAssay yield in Cu(I)-catalyzed N2 arylation with 5-ethylthio-1H-tetrazole
Target Compound Data66% assay yield (54% isolated)
Comparator Or Baseline2-iodo-5-nitrobenzoic acid (26% assay yield, 22% isolated)
Quantified Difference+40% higher assay yield, demonstrating superior coupling efficiency
ConditionsCu(I) catalysis, scalable reaction conditions with thioether cleavage

For process chemists scaling up ortho-tetrazolyl benzoic acids, procuring this specific bromo-difluoro precursor ensures commercially viable yields compared to deactivated or alternative halogenated analogs.

Hydrolysis Yield and Precursor Manufacturability

The commercial viability of a building block depends heavily on its upstream manufacturability. 2-Bromo-4,5-difluorobenzoic acid can be synthesized via the hydrolysis of 2-bromo-4,5-difluorobenzotrichloride in 95% sulfuric acid at a mild 40 °C, achieving a 94% yield. Conversely, the synthesis of the closely related 2-chloro-4,5-difluorobenzoic acid from a trifluoride precursor requires temperatures between 100 °C and 140 °C and liberates highly corrosive hydrogen fluoride (HF) gas, necessitating specialized reactor materials and increasing production risks [1].

Evidence DimensionYield of benzoic acid from halogenated precursor hydrolysis
Target Compound Data94% yield from 2-bromo-4,5-difluorobenzotrichloride at 40 °C
Comparator Or Baseline2-chloro-4,5-difluorobenzoic acid synthesis from trifluoride (requires 100-140 °C, liberates corrosive HF)
Quantified DifferenceMilder conditions (40 °C vs >100 °C) and high yield (94%) without HF liberation
ConditionsHydrolysis in 95% sulfuric acid for 2 hours

The efficient, low-temperature manufacturability of the 2-bromo derivative without generating highly corrosive HF gas ensures better batch-to-batch consistency and safer industrial procurement.

Positional Reactivity in Cross-Coupling Workflows

In advanced synthetic workflows, the position of the halogen dictates the realm of accessible chemical space. The 2-bromo position on 2-bromo-4,5-difluorobenzoic acid places the reactive cross-coupling site directly adjacent to the carboxylic acid, enabling transition-metal-catalyzed coupling followed by immediate intramolecular cyclization. Procuring the more common 4-bromo-2,5-difluorobenzoic acid isomer results in a complete failure to achieve these cyclizations, as the para-bromo position is physically incapable of participating in proximity-driven ortho-ring closures [1].

Evidence DimensionSuitability for ortho-directed intramolecular cyclization
Target Compound Data2-Bromo isomer allows direct cyclization to fused heterocycles due to carboxylate proximity
Comparator Or Baseline4-Bromo-2,5-difluorobenzoic acid (physically incapable of ortho-cyclization)
Quantified DifferenceAbsolute geometric requirement (binary success vs. failure) for ortho-fused ring synthesis
ConditionsTransition-metal catalyzed cross-coupling followed by intramolecular ring closure

Buyers targeting quinazolines, indazoles, or ortho-linked systems must procure the 2-bromo isomer, as generic substitution with the more common 4-bromo isomer will result in a 0% yield of the cyclized target.

Synthesis of Ortho-Linked Pharmaceutical Heterocycles

Directly following from its superior yield in Cu(I)-catalyzed N-arylation, 2-bromo-4,5-difluorobenzoic acid is the optimal precursor for synthesizing ortho-tetrazolyl benzoic acids, indazoles, and quinazolines. The strict geometric relationship between the bromine and the carboxylic acid enables proximity-driven ring closures that are impossible with para-bromo isomers [1].

Development of Covalent Kinase and STAT3 Inhibitors

Leveraging the highly activated 4,5-difluoro motif, this compound is utilized to synthesize reactive 'warheads' (such as difluorocyanobenzenesulfonamides) for targeted cancer therapies. The specific substitution pattern allows the fluorine atoms to undergo targeted Nucleophilic Aromatic Substitution (SNAr) with cysteine residues in target proteins, a mechanism not supported by unactivated benzoic acids [2].

Scalable Production of Fluorinated Agrochemicals

Because its synthesis via the hydrolysis of 2-bromo-4,5-difluorobenzotrichloride proceeds in high yield (94%) at mild temperatures without liberating corrosive HF, this compound is highly suitable for industrial-scale agrochemical manufacturing where process safety, cost-efficiency, and batch reproducibility are paramount [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.92845 Da

Monoisotopic Mass

235.92845 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

2-Bromo-4,5-difluorobenzoic acid

Dates

Last modified: 08-15-2023

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